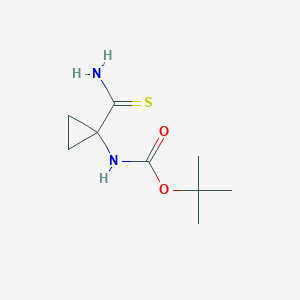

tert-Butyl (1-carbamothioylcyclopropyl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(1-carbamothioylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-8(2,3)13-7(12)11-9(4-5-9)6(10)14/h4-5H2,1-3H3,(H2,10,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXULZLWFLXCUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-carbamothioylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (1-carbamothioylcyclopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

tert-Butyl (1-carbamothioylcyclopropyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of tert-Butyl (1-carbamothioylcyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following compounds share the tert-butyl carbamate backbone but differ in substituents on the cyclopropane ring. Key distinctions in synthesis, reactivity, and applications are highlighted:

Table 1: Structural and Functional Comparison of Cyclopropyl Carbamates

Structural and Reactivity Differences

- Carbamothioyl vs. Aryl (): The aryl-substituted analogs in are synthesized via PyBOP-mediated coupling, targeting anti-LSD1 activity. The carbamothioyl group, in contrast, introduces a thioamide motif, which may enhance metal-binding capacity or hydrogen-bonding interactions with biological targets .

- Carbamothioyl vs. Cyano (): The cyano group in tert-Butyl (1-cyanocyclopropyl)carbamate confers stability under acidic/basic conditions but limits nucleophilic reactivity compared to the thioamide, which can participate in redox or coordination chemistry .

- Carbamothioyl vs. Hydroxymethyl (): The hydroxymethyl substituent improves aqueous solubility, whereas the carbamothioyl group may reduce solubility due to increased hydrophobicity. Hydroxymethyl derivatives are often intermediates for further functionalization (e.g., esterification) .

- Carbamothioyl vs. Bromomethyl (): Bromomethyl-substituted carbamates are precursors for alkylation or cross-coupling reactions. The carbamothioyl group, however, is less reactive in substitution reactions but may act as a directing group in catalysis .

Actividad Biológica

Tert-butyl (1-carbamothioylcyclopropyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant research findings.

- Chemical Formula : C₉H₁₅N₃O₃S

- Molecular Weight : 215.30 g/mol

- CAS Number : 10352385

The biological activity of this compound is primarily attributed to its role as an inhibitor of key enzymes involved in neurodegenerative processes:

- β-secretase Inhibition : The compound has demonstrated significant inhibition of β-secretase, an enzyme crucial in the formation of amyloid-beta peptides associated with Alzheimer's disease. The reported IC₅₀ value for this inhibition is 15.4 nM, indicating a strong affinity for the target enzyme .

- Acetylcholinesterase Inhibition : It also inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling. The inhibition constant (Kᵢ) for this activity is reported at 0.17 μM .

In Vitro Studies

In vitro studies have shown that this compound can protect astrocyte cells from amyloid-beta-induced toxicity. When astrocytes were treated with both the compound and amyloid-beta (Aβ) peptide, cell viability improved significantly compared to Aβ treatment alone:

- Cell Viability Results :

- Aβ alone: 43.78 ± 7.17% viability

- Aβ + tert-butyl compound: 62.98 ± 4.92% viability

This suggests that the compound has protective effects against oxidative stress induced by amyloid-beta .

In Vivo Studies

In vivo studies utilizing a scopolamine-induced model of Alzheimer's disease revealed that while this compound reduced amyloid-beta aggregation, it did not significantly outperform established treatments like galantamine. Both treatments showed a reduction in amyloid plaques, but the extent was lesser for tert-butyl compared to galantamine .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Astrocyte Protection Study :

- Neurodegeneration Model :

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound compared to other known compounds:

| Compound | β-secretase IC₅₀ (nM) | Acetylcholinesterase Kᵢ (μM) | Protective Effect on Astrocytes |

|---|---|---|---|

| This compound | 15.4 | 0.17 | Moderate |

| Galantamine | Not specified | Not specified | Strong |

| Donepezil | Not specified | Not specified | Moderate |

Q & A

Q. What synthetic routes are recommended for tert-Butyl (1-carbamothioylcyclopropyl)carbamate, and how do reaction conditions influence yield?

The synthesis of carbamate derivatives typically involves coupling tert-butyl carbamate with appropriately functionalized precursors. For cyclopropane-containing analogs, methods may include:

- Cyclopropanation : Reaction of allylic amines or thioamides with carbene precursors under transition metal catalysis (e.g., Rh or Cu) .

- Carbamate Formation : Nucleophilic substitution between tert-butyl chloroformate and a cyclopropane-thioamide intermediate, often requiring anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Optimization : Solvent choice (e.g., dichloromethane or ethyl acetate) and temperature control (0–25°C) are critical to minimize side reactions and maximize yields .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons) and carbamate carbonyl signals (~150–155 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns, particularly for bromine/chlorine-containing analogs .

- Infrared (IR) Spectroscopy : Detection of carbamate C=O stretches (~1700 cm) and thioamide N–H/C=S vibrations (~3300 cm and ~1200 cm, respectively) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation .

- Fire Safety : Use dry chemical or alcohol-resistant foam extinguishers; combustion may release toxic gases (e.g., CO, NO) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be determined and optimized?

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with HPLC/UV detection to resolve enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclopropanation to control stereochemistry .

- Circular Dichroism (CD) : Confirm absolute configuration via CD spectroscopy, correlating with computational models (e.g., DFT calculations) .

Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?

- pH Stabilization : Buffer solutions (pH 6–8) prevent carbamate hydrolysis. Avoid strong acids/bases that cleave the tert-butyloxycarbonyl (Boc) group .

- Lyophilization : Store lyophilized samples at –20°C under nitrogen to minimize moisture-induced degradation .

- Protecting Groups : Introduce acid-labile groups (e.g., trityl) to shield reactive sites during synthesis .

Q. How does the cyclopropane ring influence reactivity in cross-coupling reactions?

- Ring Strain : The cyclopropane’s high angle strain enhances reactivity in [2+1] cycloadditions or ring-opening reactions with electrophiles (e.g., halogens) .

- Steric Effects : The rigid cyclopropane structure may hinder nucleophilic attack at the carbamate carbonyl, requiring catalysts (e.g., Pd) for Suzuki-Miyaura couplings .

- Mechanistic Studies : Use DFT calculations to map transition states and predict regioselectivity in ring-opening pathways .

Q. What biological targets are plausible for this compound, and how can bioactivity be assessed?

- Enzyme Inhibition : Screen against serine hydrolases (e.g., proteases) via fluorogenic substrate assays; carbamates often act as irreversible inhibitors .

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled analogs) to evaluate affinity for G-protein-coupled receptors (GPCRs) .

- Cellular Toxicity : MTT assays to assess cytotoxicity in cancer cell lines, focusing on apoptosis pathways modulated by cyclopropane-thioamide motifs .

Q. How can conflicting spectral data for this compound be resolved during structural elucidation?

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton/carbon signals, particularly for cyclopropane and carbamate regions .

- X-ray Crystallography : Resolve absolute configuration and confirm bond angles in crystalline samples .

- Comparative Analysis : Cross-reference with structurally similar carbamates (e.g., tert-butyl (1-cyanocyclopropyl)carbamate) to identify diagnostic peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.